5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate
Description
5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine core. The tert-butyl and ethyl ester groups at positions 5 and 3, respectively, enhance steric bulk and modulate solubility in organic solvents. This compound is commercially available (Ref: 10-F538216) at a premium price, reflecting its specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-19-12(17)11-9-8-16(7-6-10(9)21-15-11)13(18)20-14(2,3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXJTHQHXVIFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125572 | |
| Record name | 5-(1,1-Dimethylethyl) 3-ethyl 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912265-92-0 | |
| Record name | 5-(1,1-Dimethylethyl) 3-ethyl 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912265-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 3-ethyl 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate (CAS Number: 912265-92-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.33 g/mol
- CAS Number : 912265-92-0
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various biological targets. Research indicates that compounds with oxazolo-pyridine structures often exhibit diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Pharmacological Effects
-
Anticancer Activity :
- Studies have shown that derivatives of pyridine and oxazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
-
Anti-inflammatory Properties :
- The compound has been noted to exhibit anti-inflammatory effects in various in vitro models. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines.
-
Neuroprotective Effects :
- Some studies suggest that oxazole derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR of this compound reveals that modifications on the oxazole ring and the pyridine moiety significantly influence its biological activity. For instance:
- Substituents on the nitrogen atom in the oxazole ring can enhance binding affinity to target proteins.
- The presence of bulky groups like tert-butyl can improve solubility and bioavailability.
Case Studies
- In Vitro Studies :
- Animal Models :
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate exhibit significant anticancer properties. For instance, derivatives of oxazolo-pyridine structures have been investigated for their ability to inhibit specific cancer cell lines by targeting key proteins involved in tumor growth and proliferation. These compounds can potentially disrupt the cell cycle and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cellular signaling pathways that are often dysregulated in cancer. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it a candidate for development as a pesticide or herbicide. Its efficacy against various pests and pathogens can be attributed to its ability to interfere with metabolic processes in target organisms. Research into its application as an agrochemical has shown that it can provide effective control over specific agricultural pests without harming beneficial species .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with unique properties. Its functional groups allow for modifications that can enhance the thermal stability and mechanical strength of polymeric materials. The incorporation of such heterocycles into polymer matrices can lead to the development of advanced materials suitable for various industrial applications .
Case Study 1: Anticancer Efficacy
A study published in Nature explored the anticancer properties of oxazolo-pyridine derivatives similar to the compound . The study demonstrated that these compounds could inhibit the growth of pancreatic cancer cells by targeting the Polo-like kinase (Plk) pathway. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM .
Case Study 2: Agrochemical Application
Research conducted by agricultural scientists assessed the effectiveness of oxazolo-pyridine derivatives against common agricultural pests. The findings revealed that these compounds exhibited a high degree of insecticidal activity against aphids and whiteflies while maintaining low toxicity to non-target organisms such as bees .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring facilitates nucleophilic substitution due to the electron-deficient nature of the oxazole nitrogen. Key observations include:
| Reaction Type | Conditions/Reagents | Products/Outcomes |
|---|---|---|
| Ring-opening at C-4 | Hydrazine (NH₂NH₂) in ethanol | Formation of hydrazide intermediates |
| Alkylation at oxazole-N | Alkyl halides (R-X), K₂CO₃ | N-alkylated derivatives (R = methyl, ethyl) |
| Aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitrated products at C-6 or C-7 |
These substitutions are influenced by steric effects from the tert-butyl group, which directs reactivity to less hindered positions .
Ring-Opening and Rearrangement
The fused oxazolo-pyridine system undergoes ring-opening under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O, reflux):
-
Base-Induced Rearrangement (NaOH, MeOH):
Ester Hydrolysis and Functionalization
The ethyl and tert-butyl ester groups exhibit differential reactivity:
| Ester Group | Reagents | Selectivity | Products |
|---|---|---|---|
| Ethyl ester | LiOH/H₂O, THF | High | 5-tert-butyl monocarboxylate |
| tert-Butyl ester | TFA/DCM | Moderate | 3-ethyl monocarboxylate |
Selective hydrolysis enables sequential functionalization, such as amidation or reduction .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with dipolarophiles:
-
With Nitrile Oxides (RCNO):
-
With Azides (NaN₃, CuI):
Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C:
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine Derivatives
- 5-Tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate (Compound 5) :
This analog replaces the oxazole ring with a pyrazole moiety. The pyrazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the oxazole variant. It serves as a precursor for antimicrobial agents targeting ESKAPE pathogens . - 5-Tert-butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: The isopropyl substituent at position 1 introduces steric hindrance, reducing reactivity in nucleophilic substitutions. Crystallographic data (monoclinic P21/c, Z = 4) reveal a semi-chair conformation in the six-membered ring, stabilized by weak C–H···O hydrogen bonds .
Key Structural Differences :
| Feature | Oxazolo[4,5-C]pyridine Derivative | Pyrazolo[4,3-c]pyridine Derivatives |
|---|---|---|
| Core Heteroatoms | O, N | N, N |
| Polar Surface Area | Lower | Higher |
| Bioactivity | Underexplored | Antimicrobial |
Substituent Effects on Physical Properties
Pyrazole Dicarboxylates with Variable Substituents ():
- Compound 6 (4-phenethyl) : Melting point 100–103°C, orange solid. The phenethyl group enhances π-π stacking but reduces solubility in polar solvents.
- Compound 7 (4-cyclohexylethyl) : Yellow oil; the cyclohexyl group increases hydrophobicity.
- Compound 9 (4-(4-methylpentyl)) : High yield (86%), suggesting favorable steric and electronic effects during synthesis.
Comparison with Target Compound :
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data provided, but structural analogs (e.g., pyrazolo[4,3-c]pyridines) adopt semi-chair conformations with torsional angles ~115° . Weak C–H···O interactions dominate crystal packing.
- Imidazo[4,5-c]pyridines : Exhibit planar configurations, enhancing π-stacking in biological targets . The oxazole variant’s rigidity may limit conformational flexibility compared to imidazole cores.
Q & A
Q. How to design a kinetic study for ester hydrolysis under varying pH conditions?
- Methodological Answer :
- Use UV-Vis spectroscopy (λ = 240–300 nm) to monitor ester cleavage via absorbance changes.
- Buffer solutions (pH 2–12) with ionic strength control (e.g., 0.1 M KCl) minimize secondary effects.
- Pseudo-first-order kinetics (excess H₂O) simplify rate constant calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
